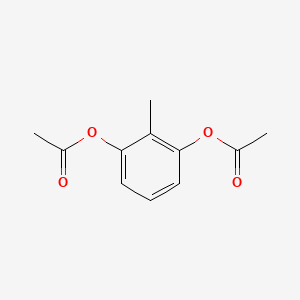

2,6-Diacetoxytoluene

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12O4 |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

(3-acetyloxy-2-methylphenyl) acetate |

InChI |

InChI=1S/C11H12O4/c1-7-10(14-8(2)12)5-4-6-11(7)15-9(3)13/h4-6H,1-3H3 |

InChI Key |

LANKYZZPEINFOB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,6 Diacetoxytoluene and Its Structural Analogues

Targeted Synthesis of 2,6-Diacetoxytoluene from Precursors

The most direct route to 2,6-diacetoxytoluene involves the esterification of a pre-functionalized toluene (B28343) core, specifically 2,6-dihydroxytoluene, also known as 2-methylresorcinol (B147228). chemicalbook.comprepchem.com This approach hinges on the availability of the precursor, whose synthesis itself represents a key challenge in regioselectivity.

Acetylation Strategies for Phenolic Toluene Derivatives

Acetylation is a fundamental transformation in organic synthesis, often employed to protect hydroxyl groups or to synthesize acetate (B1210297) esters. mdpi.com In the context of 2,6-diacetoxytoluene, the primary strategy is the diacetylation of the two phenolic hydroxyl groups of 2,6-dihydroxytoluene.

A notable method involves the dienone-phenol rearrangement of 2-methyl-o-quinol acetate. When this precursor is treated with acetic anhydride (B1165640) in the presence of a catalytic amount of concentrated acid or boron trifluoride (BF₃)-etherate, it readily rearranges to yield 85% 2,6-diacetoxytoluene. dss.go.th This reaction provides a high-yield pathway directly to the desired product.

Furthermore, general acetylation methods can be applied effectively. A straightforward and efficient approach involves reacting the substrate (alcohols, phenols, amines, or thiols) with acetic anhydride without the need for a solvent or catalyst. mdpi.com By heating a mixture of the substrate and acetic anhydride, typically at 60°C, the corresponding acetylated products can be obtained in high yields and short reaction times. mdpi.com This method's simplicity and milder conditions, compared to conventional catalytic systems, make it an attractive option. mdpi.com

| Precursor | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Methyl-o-quinol acetate | Acetic anhydride, cat. conc. acid or BF₃-etherate | 2,6-Diacetoxytoluene | 85% | dss.go.th |

| 2,6-Dihydroxytoluene | Acetic anhydride, 60°C, solvent-free | 2,6-Diacetoxytoluene | High (general method) | mdpi.com |

Regioselective Functionalization Approaches

Regioselective functionalization is crucial for constructing specifically substituted aromatic compounds. The synthesis of 2,6-diacetoxytoluene is a prime example where the regiochemistry is established by the precursor, 2,6-dihydroxytoluene. chemicalbook.comprepchem.com Therefore, the methods to synthesize 2-methylresorcinol are central to this approach.

Synthesis of Halogenated Toluene Derivatives as Synthetic Intermediates

Halogenated toluenes are exceptionally versatile intermediates in organic synthesis. mdpi.com They serve as precursors for a wide array of functionalized molecules through reactions like cross-coupling, nucleophilic substitution, and the formation of organometallic reagents. google.com

Controlled Electrophilic Aromatic Substitution in Substituted Toluenes

Electrophilic aromatic substitution is a cornerstone of arene chemistry, allowing for the introduction of various functional groups onto an aromatic ring. The regiochemical outcome of these reactions on substituted benzenes is governed by the electronic properties of the substituent already present. makingmolecules.com Substituents are broadly classified as activating or deactivating and as ortho-, para-, or meta-directing. makingmolecules.comlibretexts.org

Alkyl groups, such as the methyl group in toluene, are activating and direct incoming electrophiles to the ortho and para positions. libretexts.org This is due to the electron-donating inductive effect and hyperconjugation of the alkyl group, which stabilizes the cationic intermediate (the arenium ion) formed during the reaction, particularly when the attack occurs at the ortho or para positions. libretexts.orgmsu.edu Conversely, electron-withdrawing groups are deactivating and typically direct incoming electrophiles to the meta position. makingmolecules.com Halogens are a unique case, as they are deactivating due to their inductive effect but are ortho-, para-directing because of their ability to stabilize the arenium ion via resonance. makingmolecules.comlibretexts.org

Precise control of reaction conditions—such as temperature, catalyst, and stoichiometry—is essential to achieve selective substitution and avoid the formation of undesired byproducts. For instance, the bromination of 2,6-difluorotoluene (B1296929) using Br₂ with an iron or AlBr₃ catalyst can be controlled to achieve selective substitution.

| Substituent | Type | Ortho (%) | Meta (%) | Para (%) |

|---|---|---|---|---|

| –CH₃ | Ortho-, Para-directing Activator | 63 | 3 | 34 |

| –Cl | Ortho-, Para-directing Deactivator | 35 | 1 | 64 |

| –NO₂ | Meta-directing Deactivator | 7 | 91 | 2 |

Selective Radical Bromination of the Alkyl Side Chain

In contrast to electrophilic substitution on the aromatic ring, the alkyl side chain of toluene can be selectively functionalized via radical halogenation. cecri.res.inmasterorganicchemistry.com This reaction occurs preferentially at the benzylic position—the carbon atom directly attached to the aromatic ring—because the resulting benzylic radical is significantly stabilized by resonance. masterorganicchemistry.comgla.ac.uk The stability of the benzyl (B1604629) radical makes the benzylic C-H bond weaker than other C-H bonds in the molecule, rendering it more susceptible to hydrogen atom abstraction by a halogen radical. gla.ac.uk

The reagent of choice for selective benzylic bromination is often N-bromosuccinimide (NBS). masterorganicchemistry.comjove.com The reaction is typically carried out in the presence of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), or under irradiation with heat or light. masterorganicchemistry.comjove.com NBS provides a low, constant concentration of bromine (Br₂) in the reaction mixture, which favors the radical substitution pathway over electrophilic addition to the aromatic ring. masterorganicchemistry.com This high degree of regioselectivity makes benzylic bromination a powerful tool for introducing functionality onto an alkyl side chain, which can then be used in subsequent synthetic steps. cecri.res.ingla.ac.uk

Interestingly, the electronic nature of substituents on the ring can influence the outcome of bromination with NBS. A study on 3,5-disubstituted toluenes found that when the substituents were electron-donating methoxy (B1213986) groups, bromination occurred on the aromatic ring. researchgate.net However, when the substituents were electron-withdrawing acetoxy groups (as in 3,5-diacetoxytoluene), the reaction with NBS yielded the benzylic bromide, demonstrating a switch in regioselectivity. researchgate.net

Catalytic Approaches in 2,6-Diacetoxytoluene Synthesis and Derivatization

Catalysis is fundamental to enhancing the efficiency, selectivity, and sustainability of chemical synthesis. mdpi.commdpi.com In the synthesis of 2,6-diacetoxytoluene and its analogues, catalysts play a pivotal role in various transformations, from acylation to the construction of complex molecular frameworks.

As previously mentioned, the rearrangement of 2-methyl-o-quinol acetate to 2,6-diacetoxytoluene is facilitated by catalytic amounts of a strong acid, such as concentrated sulfuric acid, or a Lewis acid like BF₃-etherate. dss.go.th This highlights a direct catalytic route to the target compound.

More broadly, the acylation of aromatic compounds, a key reaction type, is heavily reliant on catalysis. The classic Friedel-Crafts acylation uses stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃). oup.comiitm.ac.in However, research has focused on developing more sustainable and reusable solid acid catalysts. iitm.ac.inrsc.org These include zeolites, metal-exchanged clays, and supported metal oxides. iitm.ac.iniitm.ac.in For example, a solid superacid catalyst prepared by treating zirconia (ZrO₂) with sulfuric acid has shown high activity for the acylation of toluene with acetic acid. rsc.org Similarly, iron sulfates calcined at high temperatures can effectively catalyze the acetylation of toluene with acetyl halides or acetic anhydride, offering high yields with excellent regioselectivity for the para-isomer. oup.comoup.com

| Catalyst System | Acylating Agent | Key Findings | Reference |

|---|---|---|---|

| FeSO₄ (calcined at 800°C), activated with benzyl chloride | Acetyl Halides | >90% yield of methylacetophenones, 97% para-selectivity. | oup.com |

| SO₄²⁻/ZrO₂ (solid superacid) | Acetic Acid | Catalytically active in a heterogeneous system, allowing direct use of carboxylic acid. | rsc.org |

| Zeolite Y (exchanged with transition metals) | C₂-C₂₂ Alkanoic Acids | Zeolites can advantageously replace conventional Lewis acid catalysts. | iitm.ac.in |

| WOx/ZrO₂ | Acetic Anhydride | Used for liquid-phase acylation of veratrole, demonstrating applicability for activated aromatics. | iitm.ac.in |

These catalytic systems offer advantages such as easier separation, potential for regeneration and reuse, and milder reaction conditions, aligning with the principles of green chemistry. mdpi.com

Metal-Catalyzed Cross-Coupling Reactions for Aromatic Scaffold Construction

Transition metal-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the assembly of complex aromatic scaffolds. eie.grwikipedia.org These reactions, often catalyzed by metals like palladium, rhodium, or copper, involve the joining of two different chemical fragments. wikipedia.orgrsc.org Methodologies such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings provide powerful means to construct substituted toluene backbones, which can then be further functionalized to yield diacetoxy derivatives. eie.gr

For instance, palladium catalysts are widely recognized for their high functional group tolerance and effectiveness in forming C-C bonds. wikipedia.org Rhodium-catalyzed oxidative benzannulation reactions have also been developed for the efficient synthesis of substituted anthracenes and other fused aromatic systems, showcasing the versatility of these catalysts in building complex aromatic cores. frontiersin.org While direct synthesis of 2,6-diacetoxytoluene via a single cross-coupling step is less common, these methods are invaluable for creating the necessary precursors, such as a 2,6-dihalo- or 2,6-dihydroxy-toluene, which can subsequently be acylated. The choice of catalyst and ligands is crucial for controlling the reaction's efficiency and selectivity. frontiersin.org

| Catalyst System | Reaction Type | Bond Formed | Relevance to Scaffold Construction |

| Palladium (e.g., Pd(PPh₃)₄) | Suzuki-Miyaura Coupling | Carbon-Carbon (Aryl-Aryl) | Construction of the substituted toluene core from boronic acids and aryl halides. |

| Rhodium (e.g., [Rh(cod)Cl]₂) | Oxidative Annulation | Carbon-Carbon | Building complex, polycyclic aromatic scaffolds related to toluene derivatives. frontiersin.org |

| Copper (e.g., CuI) | Sonogashira Coupling | Carbon-Carbon (Aryl-Alkyne) | Introduction of alkynyl groups that can be further transformed. |

| Palladium (e.g., Pd(OAc)₂) | Buchwald-Hartwig Amination | Carbon-Nitrogen | Introduction of nitrogen-based functional groups onto the aromatic ring. |

Organocatalytic Strategies for Acyl Group Introduction

Organocatalysis, which utilizes small, metal-free organic molecules to accelerate chemical reactions, presents a powerful alternative for introducing acyl groups. This approach is particularly valuable for achieving high levels of stereoselectivity in the synthesis of chiral molecules. acs.orgmdpi.com In the context of toluene derivatives, organocatalytic methods can facilitate the direct C-H functionalization, allowing for the introduction of functional groups without pre-activating the substrate. acs.orgacs.org

A key strategy involves the use of chiral organocatalysts, such as those derived from cinchona alkaloids or chiral phosphoric acids, to control the stereochemical outcome of a reaction. mdpi.com For example, visible-light-mediated organocatalysis can generate benzylic radicals from toluene derivatives through a proton-coupled electron transfer mechanism, which can then be trapped by other reagents. acs.org While direct di-acetoxylation of the aromatic ring via organocatalysis is a developing area, these principles are applied to introduce chirality and functionalize the scaffold with high precision. Atropselective strategies using organocatalysts have successfully been used to synthesize axially chiral anilides and phosphamides, demonstrating the power of this approach in controlling complex stereochemistry. mdpi.com

| Organocatalyst Type | Activation Mode | Potential Transformation | Key Advantage |

| Chiral Amines | Iminium Ion Formation | Asymmetric C-H Functionalization | High enantioselectivity for creating chiral centers. acs.org |

| Chiral Phosphoric Acids (CPAs) | Brønsted Acid Catalysis | Enantioselective C-C Couplings | High stereocontrol in reactions involving ketones and toluene derivatives. d-nb.info |

| Binchona Alkaloids | Nucleophilic/Base Catalysis | Atropselective N-Alkylation | Synthesis of axially chiral compounds with high enantiomeric excess. mdpi.com |

Photochemical and Photoredox-Catalyzed Routes to Diacetoxy Aromatic Compounds

Photochemical and photoredox-catalyzed reactions have emerged as mild and powerful methods for organic synthesis, often proceeding at room temperature under visible light irradiation. eurekalert.org These techniques rely on the generation of highly reactive radical intermediates from stable precursors. mdpi.com For the synthesis of diacetoxy aromatic compounds, these routes offer novel pathways for C-H functionalization and the introduction of acetoxy groups.

Photoredox catalysis, frequently employing ruthenium or iridium complexes, can facilitate the oxidation or reduction of organic substrates upon light absorption. nih.gov This process can be used for the C-H functionalization of abundant feedstocks like toluene and its derivatives. acs.orgd-nb.info For example, a visible-light-mediated process can trigger the generation of benzylic radicals from toluenes, which can then react further. acs.org Another approach involves the use of hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA), which can act as oxidants to mediate a variety of transformations, including the introduction of acetoxy groups. mdpi.combohrium.com The combination of photoredox catalysis with these reagents can enable challenging transformations under mild conditions. Recent research has demonstrated the ability of photoredox systems to perform super-reducing reactions on resistant aromatic compounds by combining the energy from two photons, breaking strong chemical bonds efficiently. eurekalert.org

| Methodology | Catalyst/Reagent | Reactive Intermediate | Potential Application |

| Visible-Light Photoredox Catalysis | Ru(bpy)₃(PF₆)₂ or Ir-based catalysts | Aryl or Benzyl Radicals | Direct C-H functionalization of the toluene scaffold. acs.orgnih.gov |

| Photocatalyst-Free Reaction | (Diacetoxyiodo)benzene (PIDA) | Radical Cations | Oxidative C-N or C-O bond formation. mdpi.comresearchgate.net |

| Dual Photoredox/Transition Metal Catalysis | Photocatalyst + Ni/Pd Catalyst | Multiple reactive species | Broader scope for cross-coupling reactions under mild conditions. mdpi.com |

Chemo- and Stereoselective Syntheses of Complex 2,6-Diacetoxytoluene Scaffolds

The synthesis of complex molecules containing the 2,6-diacetoxytoluene motif demands high levels of chemo- and stereoselectivity. Chemoselectivity refers to the ability to react with one functional group in the presence of others, while stereoselectivity involves controlling the three-dimensional arrangement of atoms. Advanced catalytic systems are key to achieving this control, allowing for the creation of diverse molecular scaffolds from common precursors. nih.gov

Achieving selectivity is a significant challenge, especially when functionalizing a molecule with multiple potential reaction sites, such as the aromatic C(sp²)-H bonds and the benzylic C(sp³)-H bonds in toluene derivatives. Radical-based strategies, often employed in photochemistry, can offer improved regioselectivity by capitalizing on the greater stability of the benzylic radical compared to an aryl radical. d-nb.info Furthermore, the choice of catalyst can enable divergent reaction pathways, leading to skeletally diverse products from the same starting materials. For example, silver catalysis might lead to a tricyclic ketal, whereas copper catalysis could produce a triarylmethane through a C-C bond cleavage, highlighting how catalyst choice dictates the final molecular architecture. nih.gov

In the context of 2,6-diacetoxytoluene, chemo- and stereoselective methods would allow for:

Selective mono-functionalization of one acetoxy group while leaving the other untouched.

Asymmetric transformation of prochiral substrates to yield enantiomerically enriched products.

Regioselective reactions at either the methyl group or a specific position on the aromatic ring.

A study on the bromination of 3,5-diacetoxy-toluene, a structural isomer, showed that radical conditions with N-bromosuccinimide (NBS) selectively functionalized the benzylic methyl group to form 3,5-diacetoxy-benzyl bromide, demonstrating the inherent reactivity differences that can be exploited for selective synthesis. sioc-journal.cnresearchgate.net Such selective transformations are crucial for building complex natural products and pharmaceutical agents based on the 2,6-diacetoxytoluene scaffold.

Mechanistic Investigations of Reactions Involving 2,6 Diacetoxytoluene and Its Derivatives

Elucidation of Reaction Pathways and Intermediates.researchgate.netescholarship.orgmonash.edu

The direct observation and characterization of reactive intermediates are often challenging due to their fleeting nature. libretexts.orgrsc.org Experimental techniques such as trapping experiments are powerful tools for providing evidence of their existence. libretexts.orgdalalinstitute.comnih.gov In this approach, a "trapping agent" is added to the reaction mixture to react with the transient intermediate, forming a stable, detectable product. dalalinstitute.comwhiterose.ac.uk

Spectroscopic methods are also invaluable for detecting and characterizing intermediates. libretexts.orgdalalinstitute.com Techniques like Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) spectroscopy can provide structural information about these transient species. uni-regensburg.de For instance, NMR spectroscopy can be used to detect carbocation intermediates in certain reactions. dalalinstitute.com The combination of in situ illumination with NMR and UV/Vis spectroscopy has emerged as a powerful method for the time-resolved detection of both paramagnetic and diamagnetic species in photochemical reactions. uni-regensburg.de Furthermore, advanced mass spectrometry techniques, coupled with microfluidic sampling, allow for the real-time monitoring of the formation of reactive intermediates during enzymatic catalysis. rsc.org

In the context of reactions involving derivatives of 2,6-diacetoxytoluene, such as 2-acetoxytoluene, experiments have been conducted to generate and study benzylic radicals. cdnsciencepub.com For example, the reaction of 2-acetoxytoluene with tert-butoxy (B1229062) radicals was performed to generate the corresponding 2-acetoxybenzyl radical. cdnsciencepub.com The formation of a dimer product in these experiments provided evidence for the formation of the intended radical intermediate. cdnsciencepub.com

Computational chemistry provides powerful tools to complement experimental studies by modeling transition states and mapping out potential energy surfaces. solubilityofthings.commit.edunih.gov A transition state is a high-energy, short-lived configuration of atoms that exists at the peak of the energy barrier between reactants and products. solubilityofthings.commasterorganicchemistry.com Directly observing transition states experimentally is nearly impossible due to their extremely short lifetimes. solubilityofthings.commit.edu

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to calculate the structures and energies of these transition states. mit.edudigitellinc.com This information is crucial for understanding the feasibility and rate of a reaction. mit.edu The potential energy surface (PES) provides a comprehensive map of the energy of a chemical system as a function of its geometry, revealing the pathways that connect reactants, intermediates, and products. solubilityofthings.comresearchgate.net

Recently, machine learning models have been developed to predict transition state structures much more rapidly than traditional quantum chemistry methods. mit.edu These models are trained on large datasets of known reactions and can generate potential transition state structures based on the structures of the reactants and products. mit.edu Computational studies can also provide insights into reaction dynamics, revealing how the momentum of molecules and the shape of the potential energy surface influence the reaction outcome. escholarship.org By combining experimental data, such as kinetic isotope effects, with computational models, a detailed picture of the transition state structure can be constructed. nih.govdigitellinc.com

Radical-Mediated Transformations of 2,6-Diacetoxytoluene Analogues.uou.ac.inmit.edunih.gov

Radical reactions offer unique pathways for the functionalization of organic molecules. numberanalytics.com The study of radical-mediated transformations of analogues of 2,6-diacetoxytoluene, such as other acetoxy-substituted toluenes, provides insights into the generation and reactivity of radical species. cdnsciencepub.com

Aromatic and benzylic radicals are key intermediates in many chemical transformations. uobabylon.edu.iqnumberanalytics.com Benzylic radicals, formed by the removal of a hydrogen atom from the methyl group of a toluene (B28343) derivative, are particularly stable due to the delocalization of the unpaired electron into the aromatic ring. numberanalytics.comlkouniv.ac.inlibretexts.org This resonance stabilization makes the benzylic C-H bonds weaker and more susceptible to homolytic cleavage. libretexts.org

The generation of these radicals can be achieved under conditions that favor radical formation, such as in the presence of radical initiators and the absence of Lewis acids. uobabylon.edu.iq For example, reacting 2-acetoxytoluene with tert-butoxy radicals leads to the formation of the 2-acetoxybenzyl radical. cdnsciencepub.com Once generated, these radicals can participate in a variety of reactions, including coupling to form dimers, adding to unsaturated bonds, or abstracting atoms from other molecules. cdnsciencepub.comnumberanalytics.com

The reactivity of radicals can be influenced by their electronic properties. nih.gov For instance, nucleophilic radicals tend to react at electron-poor sites, while electrophilic radicals react at electron-rich sites. nih.gov This principle can be used to predict the regioselectivity of radical reactions. nih.gov

A significant challenge in radical chemistry is controlling the regioselectivity and stereoselectivity of reactions. numberanalytics.com Regioselectivity refers to the preferential reaction at one site of a molecule over another. numberanalytics.com Several factors influence regioselectivity, including steric and electronic effects. numberanalytics.com For example, bulky groups can sterically hinder attack at certain positions. numberanalytics.com The electronic properties of both the radical and the substrate also play a crucial role. nih.gov

Strategies to control regioselectivity include the use of directing groups, which can guide the radical to a specific position, and the use of regioselective radical initiators. numberanalytics.com The choice of solvent and pH can also be tuned to influence the outcome of the reaction. nih.gov In radical additions to allenes, the regioselectivity can be highly dependent on the reaction conditions and the substitution pattern of the allene. nih.gov

Stereoselectivity, the control of the three-dimensional arrangement of atoms in the product, is influenced by the structure of the radical precursor, the reaction conditions (temperature, solvent, concentration), and the presence of chiral auxiliaries or catalysts. numberanalytics.com In intramolecular radical cyclization reactions, kinetically controlled processes often favor the formation of five-membered rings. libretexts.org

Electrophilic and Nucleophilic Substitution Mechanisms in Acetoxy-Substituted Aromatic Systems.cdnsciencepub.combyjus.com

The acetoxy group, being an ortho-, para-directing group, influences the regioselectivity of electrophilic aromatic substitution (EAS) reactions. However, it is also an activating group that can be susceptible to nucleophilic attack under certain conditions.

Electrophilic Aromatic Substitution (EAS)

EAS is a fundamental reaction of aromatic compounds where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. byjus.commasterorganicchemistry.com The mechanism generally proceeds in two steps:

Attack of the electrophile: The aromatic ring acts as a nucleophile and attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.commasterorganicchemistry.com This step is typically the slow, rate-determining step because it disrupts the aromaticity of the ring. masterorganicchemistry.com

Deprotonation: A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

The acetoxy group is an activating, ortho-, para-directing group. This means that it increases the rate of reaction compared to benzene (B151609) and directs incoming electrophiles to the positions ortho and para to itself. numberanalytics.com However, steric hindrance can sometimes disfavor substitution at the ortho position. gla.ac.uk

Nucleophilic Aromatic Substitution (SNA_r)

While aromatic rings are generally electron-rich and thus nucleophilic, they can undergo nucleophilic aromatic substitution (SNA_r) if they are substituted with strong electron-withdrawing groups. masterorganicchemistry.comwikipedia.org The SNA_r mechanism also typically involves two steps:

Nucleophilic attack: A nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate called a Meisenheimer complex. masterorganicchemistry.comuou.ac.in

Loss of the leaving group: The leaving group departs, and the aromaticity of the ring is restored. uou.ac.in

For an SNA_r reaction to occur, a good leaving group and activating electron-withdrawing groups (typically nitro groups) positioned ortho and/or para to the leaving group are usually required. masterorganicchemistry.comwikipedia.org The acetoxy group itself is not a typical leaving group in SNA_r reactions, but its electronic influence can affect the reactivity of the aromatic ring towards nucleophiles if other suitable leaving groups are present.

Interactive Data Table: Radical Reaction Characteristics

| Radical Type | Generation Method | Key Stability Factor | Common Reactivity Patterns |

| Aromatic Radical | Thermolysis of diacyl peroxides. cdnsciencepub.com | Delocalization of the unpaired electron within the aromatic π-system. | Abstraction of hydrogen atoms, addition to multiple bonds. lkouniv.ac.in |

| Benzylic Radical | Hydrogen abstraction from a benzylic position using radical initiators (e.g., tert-butoxy radicals). cdnsciencepub.comuobabylon.edu.iq | Resonance delocalization of the unpaired electron over the aromatic ring and the benzylic carbon. numberanalytics.comlibretexts.org | Dimerization, addition to unsaturated bonds, atom abstraction. cdnsciencepub.comnumberanalytics.com |

Oxidation-Reduction Chemistry of 2,6-Diacetoxytoluene and Related Compounds

The oxidation and reduction chemistry of acetoxy-substituted aromatic compounds is a field of significant interest, influencing synthetic strategies and the understanding of reaction mechanisms. While specific studies on the comprehensive oxidation-reduction profile of 2,6-diacetoxytoluene are limited, the behavior of related phenolic and acetoxy aromatic compounds provides substantial insight into its potential reactivity. The acetyl groups in 2,6-diacetoxytoluene are electron-withdrawing, which influences the electron density of the aromatic ring and its susceptibility to oxidation and reduction.

Oxidation reactions are broadly defined by the loss of electrons, often resulting in an increased number of bonds to oxygen or a decreased number of bonds to hydrogen. masterorganicchemistry.comlumenlearning.com In contrast, reduction involves the gain of electrons. masterorganicchemistry.comlumenlearning.com These processes can be achieved through various chemical reagents or electrochemical methods. nih.govmdpi.com

Electrochemical Oxidation:

Electrochemical methods offer a green and efficient alternative for the oxidation of organic molecules. beilstein-journals.org The electrochemical oxidation of phenolic compounds, which are precursors to acetoxy aromatics, has been studied extensively. For instance, the electrochemical oxidation of polycyclic aromatic phenols using a microfluidic cell can produce polycyclic aromatic quinones. beilstein-journals.org This process involves the formation of a phenoxonium cation, which is then trapped by a nucleophile like methanol (B129727) to form an acetal, later hydrolyzed to the quinone. beilstein-journals.org The oxidation of 2,4,6-trichlorophenol (B30397) on modified glassy carbon electrodes has also been shown to proceed via the oxidation of the hydroxyl group, potentially forming quinones or a polyphenol film. shd-pub.org.rs

The efficiency of electrochemical oxidation depends heavily on the electrode material and reaction conditions. mdpi.com For example, boron-doped diamond (BDD) electrodes are effective for the oxidation of various organic pollutants through direct electron transfer or the generation of powerful oxidizing species like hydroxyl radicals. mdpi.com It is plausible that the electrochemical oxidation of 2,6-dihydroxytoluene (the hydrolyzed precursor of 2,6-diacetoxytoluene) would proceed similarly, leading to the corresponding benzoquinone derivatives. The subsequent oxidation of 2,6-diacetoxytoluene itself would likely require higher potentials due to the deactivating effect of the acetate (B1210297) groups.

Chemical Oxidation:

Chemical oxidants are widely used to transform aromatic compounds. Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA), are mild and environmentally benign oxidants employed in various synthetic transformations, including C-H functionalization and rearrangements. wikipedia.orgmdpi.com While PIDA is an oxidizing agent itself, its chemistry highlights the reactivity of the diacetoxy-iodine moiety. mdpi.com

The oxidation of substituted toluenes can occur at the methyl group (benzylic oxidation) or on the aromatic ring. The electronic properties of the substituents determine the reaction's regioselectivity. A study on the bromination of 3,5-dialkoxytoluenes using N-bromosuccinimide (NBS) provides a compelling case study. sioc-journal.cn When 3,5-dimethoxytoluene (B1218936) was treated with NBS, electrophilic substitution occurred on the aromatic ring to yield a mixture of bromo- and dibromo-products. sioc-journal.cn In contrast, under the same conditions, 3,5-diacetoxytoluene underwent radical bromination at the benzylic position to produce 3,5-diacetoxy-benzyl bromide. sioc-journal.cn This dramatic shift in reactivity is attributed to the differing electronic effects of the methoxy (B1213986) and acetoxy groups. The electron-donating methoxy groups activate the ring towards electrophilic attack, whereas the electron-withdrawing acetoxy groups deactivate the ring, making the benzylic position the more favorable site for radical substitution. sioc-journal.cn This suggests that the oxidation of 2,6-diacetoxytoluene would likely favor reactions at the methyl group rather than the aromatic ring under similar conditions.

Table 1: Regioselectivity in the Bromination of Substituted Toluenes with NBS

| Substrate | Substituent Effect | Reaction Site | Product(s) | Reference |

|---|---|---|---|---|

| 3,5-Dimethoxytoluene | Electron-donating (activating) | Aromatic Ring | 2-Bromo-3,5-dimethoxytoluene and 2,6-Dibromo-3,5-dimethoxytoluene | sioc-journal.cn |

| 3,5-Diacetoxytoluene | Electron-withdrawing (deactivating) | Benzylic Methyl Group | 3,5-Diacetoxy-benzyl bromide | sioc-journal.cn |

Advanced Structural Elucidation and Analytical Characterization Techniques for 2,6 Diacetoxytoluene

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For 2,6-diacetoxytoluene (C₁₁H₁₂O₄), the theoretical exact mass can be calculated. An HRMS analysis would be expected to yield a measured mass that is extremely close to this calculated value, typically within a few parts per million (ppm), thus confirming the elemental composition.

Table 1: Theoretical HRMS Data for 2,6-Diacetoxytoluene

| Ion Species | Molecular Formula | Calculated Exact Mass |

|---|---|---|

| [M+H]⁺ | C₁₁H₁₃O₄⁺ | 209.0808 |

Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure. For 2,6-diacetoxytoluene, fragmentation would likely involve the loss of the acetyl groups.

Common fragmentation pathways for esters include the loss of a ketene (B1206846) (CH₂=C=O, 42 Da) or an acetoxy radical (•OCOCH₃, 59 Da), followed by the loss of the second acetyl group. The resulting fragments provide conclusive evidence for the presence and connectivity of the acetate (B1210297) moieties. The stability of the resulting carbocations influences the relative abundance of the fragment ions. libretexts.orglibretexts.org

Table 2: Plausible MS/MS Fragmentation of 2,6-Diacetoxytoluene ([M+H]⁺)

| Precursor m/z | Fragment m/z | Neutral Loss (Da) | Proposed Fragment Structure |

|---|---|---|---|

| 209.0808 | 167.0703 | 42.0105 | [M+H - CH₂CO]⁺ |

| 209.0808 | 149.0600 | 59.0211 | [M+H - •OCOCH₃]⁺ |

Ion Mobility Spectrometry (IMS) coupled with Mass Spectrometry (IMS-MS) adds another dimension to structural analysis by separating ions based on their size, shape, and charge. This technique can distinguish between isomers that have identical mass and similar fragmentation patterns. nih.gov For 2,6-diacetoxytoluene, IMS-MS could differentiate it from its isomers, such as 2,5-diacetoxytoluene (B1587120) or 3,5-diacetoxytoluene, by measuring their distinct collision cross-sections (CCS). The CCS is a measure of the ion's rotationally averaged surface area, providing information about its three-dimensional structure in the gas phase. While specific experimental data for 2,6-diacetoxytoluene is not available, this technique would be invaluable for isomer differentiation.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Multi-dimensional NMR experiments provide detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

The ¹H NMR spectrum of 2,6-diacetoxytoluene would show distinct signals for the aromatic protons, the methyl protons, and the acetyl protons. Due to the symmetry of the molecule, specific patterns of chemical shifts and coupling constants would be expected. The chemical shifts are influenced by the electron-withdrawing nature of the acetyl groups. msu.edusciepub.com

The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule, including the carbonyl carbons of the acetyl groups, the aromatic carbons, and the methyl carbon. sciepub.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,6-Diacetoxytoluene

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity & Coupling (J in Hz) |

|---|---|---|---|

| Ar-H | 7.0-7.3 | 120-130 | Triplet, Doublet |

| Ar-CH₃ | ~2.1 | ~16 | Singlet |

| COCH₃ | ~2.3 | ~21 | Singlet |

| Ar-C-O | - | ~148 | - |

| Ar-C-CH₃ | - | ~125 | - |

| Ar-C-H | - | 120-130 | - |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C NMR and establishing the complete molecular structure. researchgate.netresearchgate.net

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, specifically the correlations between the aromatic protons on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the assignment of the protonated carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It would show correlations between the methyl protons and the adjacent aromatic proton, as well as between the acetyl protons and the aromatic ring, providing further confirmation of the substitution pattern.

Single-Crystal X-ray Diffraction (SC-XRD) for Definitive Solid-State Structural Determination

Single-Crystal X-ray Diffraction (SC-XRD) is the gold standard for determining the three-dimensional structure of a crystalline solid. google.com By analyzing the diffraction pattern of X-rays passing through a single crystal of 2,6-diacetoxytoluene, it would be possible to determine the precise atomic coordinates, bond lengths, bond angles, and torsional angles of the molecule in the solid state. This technique would provide unequivocal proof of the connectivity and conformation of the molecule, including the planarity of the aromatic ring and the orientation of the acetoxy groups. While a crystal structure for 2,6-diacetoxytoluene is not publicly available in crystallographic databases, this method would provide the most definitive structural information. lookchem.comlookchem.com

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| 2,6-Diacetoxytoluene |

| 2-Methylresorcinol (B147228) |

| 2,5-Diacetoxytoluene |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a fundamental tool for identifying functional groups and investigating the conformational aspects of 2,6-diacetoxytoluene. These techniques probe the vibrational modes of a molecule, providing a unique spectral fingerprint. horiba.com

In the case of 2,6-diacetoxytoluene, the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The presence of the ester groups would be confirmed by strong C=O stretching vibrations, typically appearing in the region of 1770-1750 cm⁻¹. Additionally, C-O stretching vibrations from the ester linkage would be observable. The aromatic ring gives rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ range. The methyl groups of the acetyl moieties will also show characteristic C-H stretching and bending vibrations.

Conformational studies can also be aided by vibrational spectroscopy. nih.gov Different spatial arrangements of the acetoxy groups relative to the toluene (B28343) ring may result in subtle shifts in the vibrational frequencies. By comparing experimental spectra with theoretical calculations based on different conformers, it is possible to deduce the most stable conformation of 2,6-diacetoxytoluene in a given state (e.g., solid, solution).

Table 1: Predicted Characteristic Vibrational Frequencies for 2,6-Diacetoxytoluene

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) (FT-IR) | Predicted Wavenumber (cm⁻¹) (Raman) |

| Ester | C=O Stretch | 1770-1750 (Strong) | Variable |

| Ester | C-O Stretch | 1300-1000 (Strong) | Variable |

| Aromatic Ring | C-H Stretch | >3000 (Variable) | Strong |

| Aromatic Ring | C=C Stretch | 1600-1450 (Variable) | Strong |

| Methyl (Acetyl) | C-H Stretch | 2980-2850 (Variable) | Variable |

| Methyl (Toluene) | C-H Stretch | 2980-2850 (Variable) | Variable |

Hyphenated Chromatographic-Spectroscopic Techniques for Mixture Analysis and Purity Profiling

To analyze 2,6-diacetoxytoluene within complex mixtures and to assess its purity, hyphenated techniques that couple chromatography with spectroscopy are indispensable. nih.gov These methods first separate the components of a mixture and then provide detailed structural information for each separated component.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. etamu.edu In this method, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. researchgate.net As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for identification.

For the analysis of 2,6-diacetoxytoluene, a suitable GC method would involve injection of the sample (potentially dissolved in a solvent like toluene) into the GC system. jove.comcoresta.org The retention time of 2,6-diacetoxytoluene would be a key parameter for its identification. The subsequent mass spectrum would show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the loss of acetyl groups or other fragments. This technique is highly effective for determining the purity of a 2,6-diacetoxytoluene sample by detecting and identifying any volatile impurities. chromatographyonline.com

Table 2: Expected GC-MS Data for 2,6-Diacetoxytoluene

| Parameter | Expected Result |

| Retention Time | Dependent on GC column and conditions |

| Molecular Ion (M+) | Present, corresponding to the molecular weight |

| Key Fragment Ions | Peaks corresponding to loss of one or both acetyl groups |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Analytes and Isomer Differentiation

For non-volatile analytes or compounds that are thermally unstable, liquid chromatography-mass spectrometry (LC-MS) is the preferred method. eag.com LC separates components in a liquid mobile phase based on their interactions with a stationary phase. The eluent from the LC column is then introduced into the mass spectrometer for analysis. taylorfrancis.com

LC-MS is particularly valuable for the analysis of 2,6-diacetoxytoluene, especially if it is present in a mixture with other non-volatile compounds or isomers. nih.gov Different isomers of diacetoxytoluene, for instance, may be separable by LC due to slight differences in their polarity and interaction with the column packing. chromatographyonline.com Once separated, the mass spectrometer provides the molecular weight and fragmentation data to confirm the identity of each isomer. mdpi.com Tandem mass spectrometry (LC-MS/MS) can provide even greater structural detail by selecting a specific ion and fragmenting it further, which is highly useful for distinguishing between closely related isomers. exlibrisgroup.comnsf.gov

Emerging Analytical Techniques in Structural Elucidation (e.g., Micro-Electron Diffraction (microED))

A significant emerging technique in the field of structural elucidation is micro-electron diffraction (microED). acs.orgnih.gov This cryo-electron microscopy (cryoEM) method has proven to be a powerful tool for determining the atomic resolution structures of small organic molecules from nanocrystals. acs.orgcreative-biostructure.comshuimubio.com

Traditionally, single-crystal X-ray diffraction has been the definitive method for unambiguous structure determination, but it requires relatively large, high-quality crystals, which can be difficult to grow. universityofcalifornia.edu MicroED overcomes this limitation by being able to analyze nanocrystals, often found in what appears to be a simple powder. acs.orgnih.gov This technique can provide atomic resolution (<1 Å) crystal structures in a very short amount of time. nih.govuniversityofcalifornia.edu

For a compound like 2,6-diacetoxytoluene, microED could be used to obtain a precise three-dimensional structure from a microcrystalline powder sample. osti.govpnnl.govresearchgate.net This would definitively establish the connectivity of the atoms and the conformation of the molecule in the solid state. The ability of microED to work with extremely small sample quantities and its rapid data acquisition make it a highly valuable tool for the structural analysis of novel or difficult-to-crystallize compounds. aip.org Furthermore, automated microED approaches are being developed that can even analyze complex mixtures and identify the structures of individual components. chemrxiv.org

Table 3: Comparison of Structural Elucidation Techniques

| Technique | Sample Requirement | Information Obtained | Advantages for 2,6-Diacetoxytoluene |

| FT-IR/Raman | Solid, liquid, or gas | Functional groups, molecular fingerprint | Rapid, non-destructive, provides key functional group information |

| GC-MS | Volatile/semi-volatile | Separation of volatile components, molecular weight, fragmentation pattern | Purity assessment, identification of volatile impurities |

| LC-MS | Soluble | Separation of components, molecular weight, fragmentation pattern | Isomer separation, analysis of non-volatile mixtures |

| microED | Nanocrystalline powder | Atomic resolution 3D structure | Unambiguous structure determination from small sample amounts |

Theoretical and Computational Chemistry Applied to 2,6 Diacetoxytoluene

Quantum Chemical Calculations of Electronic Structure and Molecular Properties

Quantum chemical calculations offer profound insights into the intrinsic properties of molecules, such as 2,6-diacetoxytoluene, by solving the electronic Schrödinger equation. wikipedia.org These methods, falling under the umbrella of computational chemistry, provide a theoretical framework to understand and predict molecular behavior at the atomic level.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, like atoms and molecules. wikipedia.orgaimspress.com It has become a popular and versatile tool in computational chemistry due to its balance of accuracy and computational cost. wikipedia.org DFT calculations are employed to determine the optimized geometry of 2,6-diacetoxytoluene, which corresponds to the lowest energy conformation of the molecule. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. ubc.ca

Once the optimized geometry is obtained, a range of electronic properties can be calculated. DFT can predict properties such as the distribution of electron density, which is crucial for understanding the molecule's reactivity. wikipedia.orgehu.eus While DFT is a powerful tool, the choice of the functional and basis set is critical for obtaining accurate results, and different functionals may be more suitable for specific types of calculations. ubc.castackexchange.com

Table 1: Representative Calculated Geometric Parameters for Toluene (B28343) Derivatives (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (aromatic) | 1.39 - 1.41 | ||

| C-C (methyl) | 1.51 | ||

| C-O | 1.36 | ||

| C=O | 1.21 | ||

| C-C-C (aromatic) | 118 - 122 | ||

| C-O-C | 117 | ||

| O-C-C-O (ester) | ~0 or ~180 |

Note: This table provides illustrative ranges for similar functional groups. Actual calculated values for 2,6-diacetoxytoluene would require specific DFT calculations.

Analysis of Molecular Orbitals (HOMO/LUMO), Electrostatic Potential (MEP), and Dipole Moments

The electronic properties of 2,6-diacetoxytoluene can be further elucidated through the analysis of its molecular orbitals, electrostatic potential, and dipole moment.

Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity. aimspress.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. wuxibiology.comijarset.com The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower chemical reactivity. aimspress.comsemanticscholar.org For 2,6-diacetoxytoluene, the HOMO is expected to be localized on the electron-rich aromatic ring, while the LUMO may be associated with the carbonyl groups of the acetate (B1210297) substituents.

Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. uni-muenchen.dewuxiapptec.com It is calculated by determining the electrostatic potential at various points on the electron density surface. uni-muenchen.deias.ac.in Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. sapub.orgresearchgate.net For 2,6-diacetoxytoluene, the MEP would likely show negative potential around the oxygen atoms of the carbonyl groups, making them potential sites for interaction with electrophiles.

Table 2: Calculated Electronic Properties of a Substituted Aromatic Compound (Illustrative Example)

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.5 D |

Note: These are example values for a substituted aromatic molecule and would need to be specifically calculated for 2,6-diacetoxytoluene.

Computational Studies of Reaction Mechanisms and Kinetics

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. uio.norsc.org

In Silico Transition State Characterization and Reaction Pathway Mapping

In silico (computational) methods can be used to map the entire reaction pathway for processes involving 2,6-diacetoxytoluene. This involves identifying and characterizing the structures of reactants, products, and, most importantly, the transition states. ufl.edue3s-conferences.org A transition state is a high-energy, transient species that represents the energy maximum along the reaction coordinate. nih.govmarquette.edu

Computational techniques, such as those based on DFT, can be used to locate the geometry of the transition state and calculate its energy. nih.gov By mapping the potential energy surface, chemists can understand the step-by-step mechanism of a reaction, including the formation and breaking of bonds. rsc.org For example, in the hydrolysis of 2,6-diacetoxytoluene, computational methods could be used to characterize the transition state for the nucleophilic attack of water on the carbonyl carbon of the ester group.

Prediction of Kinetic and Thermodynamic Parameters for Reactions

Beyond mapping the reaction pathway, computational chemistry can also be used to predict the kinetic and thermodynamic parameters of a reaction. mdpi.comlidsen.com

Kinetic Parameters: The energy of the transition state relative to the reactants determines the activation energy (Ea) of the reaction. nd.edu A higher activation energy corresponds to a slower reaction rate. Using transition state theory, it is possible to calculate the pre-exponential factor (A) and, consequently, the rate constant (k) for the reaction at a given temperature. lidsen.comnasa.gov These calculated kinetic parameters can then be compared with experimental data to validate the proposed reaction mechanism. mdpi.com

Table 3: Hypothetical Calculated Thermodynamic and Kinetic Data for a Reaction of 2,6-Diacetoxytoluene

| Parameter | Calculated Value |

| Enthalpy of Reaction (ΔH) | -25 kcal/mol |

| Gibbs Free Energy of Reaction (ΔG) | -28 kcal/mol |

| Activation Energy (Ea) | 15 kcal/mol |

Note: This table presents hypothetical data to illustrate the types of parameters that can be obtained from computational studies.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules and their interactions over time. nih.govbnl.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed insights into conformational changes, molecular flexibility, and intermolecular forces. bnl.gov This technique has evolved into a mature tool for understanding macromolecular structure-to-function relationships, with simulation times approaching biological relevance. nih.gov

For a molecule like 2,6-diacetoxytoluene, MD simulations can elucidate its conformational landscape. The flexibility of the two acetoxy groups attached to the toluene ring allows for a variety of spatial arrangements. These simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformations and the energy barriers between them. The analysis of these simulations often involves tracking parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions to quantify stability and flexibility. nih.govdovepress.com

The study of intermolecular interactions is another key application of MD simulations. dovepress.com By simulating 2,6-diacetoxytoluene in the presence of other molecules or within a solvent, researchers can investigate the nature and strength of interactions such as hydrogen bonds and van der Waals forces. dovepress.comresearchgate.net These interactions are crucial in determining the molecule's behavior in different chemical environments. The analysis of trajectories from these simulations can reveal the formation and breaking of these bonds over time. researchgate.net

Advanced simulation techniques, such as enhanced sampling methods, can be employed to more efficiently explore the conformational space and overcome high energy barriers, providing a more complete picture of the molecule's dynamic behavior. nih.govfrontiersin.org The data gathered from these simulations, including interaction energies and radial distribution functions, are invaluable for understanding the structural and functional properties of 2,6-diacetoxytoluene at a molecular level. dovepress.comnih.gov

Table 1: Key Parameters Analyzed in Molecular Dynamics Simulations

| Parameter | Description | Relevance to 2,6-Diacetoxytoluene |

| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed protein or molecule structures. | Indicates the stability of the conformational state of 2,6-diacetoxytoluene over the simulation time. nih.gov |

| Root-Mean-Square Fluctuation (RMSF) | Measures the deviation of each particle from its average position over the course of a simulation. | Highlights the flexibility of different parts of the 2,6-diacetoxytoluene molecule, such as the acetoxy groups. nih.gov |

| Radius of Gyration (Rg) | Represents the root mean square distance of the object's parts from its center of gravity. | Provides insight into the compactness of the 2,6-diacetoxytoluene structure. nih.gov |

| Solvent Accessible Surface Area (SASA) | The surface area of a biomolecule that is accessible to a solvent. | Characterizes the interaction of 2,6-diacetoxytoluene with its surrounding solvent environment. nih.gov |

| Hydrogen Bond Analysis | Identifies and quantifies the formation and lifetime of hydrogen bonds. | Crucial for understanding specific intermolecular interactions of 2,6-diacetoxytoluene with other molecules. researchgate.net |

Machine Learning and Artificial Intelligence for Reaction Prediction and Mechanistic Interpretation in Aromatic Systems

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of organic chemistry, particularly in predicting reaction outcomes and elucidating reaction mechanisms for aromatic systems. rsc.orgnih.gov These computational approaches can analyze vast datasets of chemical reactions to identify patterns and build predictive models that outperform traditional methods in speed and, in some cases, accuracy. rsc.orgacs.org

For aromatic systems like 2,6-diacetoxytoluene, ML models can be trained to predict the regioselectivity of reactions such as electrophilic aromatic substitution. rsc.orgresearchgate.net For instance, the RegioML model uses computed atomic charges combined with a gradient boosting machine to predict reaction sites with high accuracy. rsc.org Such models can take a molecule's structure as input, often in SMILES format, and use quantum mechanics descriptors to identify the most probable reactive sites. researchgate.net This capability is especially valuable in late-stage functionalization during drug development, where selective C-H bond activation is a significant challenge. researchgate.net

Table 2: Comparison of Machine Learning Approaches for Reaction Prediction

| Approach | Description | Strengths | Limitations |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates structural or property descriptors with chemical activity. researchgate.net | Well-established, can be computationally inexpensive. | Often limited to specific chemical classes, may lack mechanistic insight. |

| Deep Learning (e.g., Neural Networks) | Uses multi-layered neural networks to learn complex patterns from large datasets. nih.gov | High predictive accuracy, can handle diverse reactions. nih.gov | Requires large amounts of data, can be a "black box" lacking interpretability. neurips.cc |

| Hybrid DFT/ML Models | Combines quantum mechanical calculations (DFT) with machine learning to refine predictions. chemrxiv.orgrsc.org | High accuracy for properties like activation energies, provides mechanistic context. chemrxiv.orgrsc.org | Computationally more intensive than pure ML models. |

| Mechanistic Pathway Predictors (e.g., RMechRP) | Focuses on predicting elementary reaction steps and electron-pushing mechanisms. neurips.cc | High chemical interpretability, provides detailed mechanistic pathways. neurips.cc | Often trained on more specific datasets, may have lower generalizability to all reaction types. neurips.cc |

Rational Design and Virtual Screening of Novel 2,6-Diacetoxytoluene Analogues based on Predicted Properties

Rational design and virtual screening are powerful computational strategies employed in the early stages of drug discovery and materials science to identify promising new molecules. nih.govnih.gov These methods leverage our understanding of molecular interactions and predicted properties to efficiently search through vast chemical libraries, significantly reducing the time and cost associated with experimental screening. nih.govmuni.cz

For a parent compound like 2,6-diacetoxytoluene, the process begins with defining a therapeutic target or a desired set of properties. Rational design involves modifying the structure of 2,6-diacetoxytoluene to create novel analogues with potentially enhanced activity or improved properties. nih.govnih.gov This can involve a hybrid strategy, incorporating known pharmacophores—the essential three-dimensional arrangement of atoms or functional groups responsible for a biological activity—into the 2,6-diacetoxytoluene scaffold. nih.gov

Virtual screening then takes these designed analogues, or entire libraries of existing compounds, and computationally assesses their potential. mdpi.commdpi.com There are two main approaches:

Ligand-based virtual screening: This method is used when the structure of the biological target is unknown but a set of active molecules has been identified. muni.cz It relies on the principle that molecules with similar structures or properties are likely to have similar biological activities. Pharmacophore models can be generated from known active compounds and used to search for new molecules that match the required features, such as hydrogen bond donors/acceptors, hydrophobic groups, and aromatic rings. mdpi.comugm.ac.id

Structure-based virtual screening: When the three-dimensional structure of the target protein or receptor is known (from X-ray crystallography or NMR, for example), molecular docking can be employed. muni.czmdpi.com This technique predicts the preferred orientation of a ligand when bound to a target to form a stable complex. nih.gov Docking algorithms score the binding affinity, allowing for the ranking of compounds and the selection of the most promising candidates for further investigation. mdpi.com

The hits identified from virtual screening are often subjected to further computational analysis, such as molecular dynamics simulations, to assess the stability of the predicted interactions before being prioritized for chemical synthesis and experimental testing. nih.govmdpi.com

Table 3: Virtual Screening Workflow for 2,6-Diacetoxytoluene Analogues

| Step | Method | Description | Desired Outcome |

| 1. Library Preparation | Chemical Database Mining & Analogue Design | Collection of existing compounds and rational design of novel 2,6-diacetoxytoluene analogues. mdpi.com | A diverse library of candidate molecules in a computationally readable format (e.g., MOL2, PDBQT). nih.gov |

| 2. Initial Screening | Pharmacophore Modeling or Molecular Docking | Rapidly filtering the library based on 3D chemical feature similarity or predicted binding affinity to a target. mdpi.comugm.ac.id | A reduced set of "hit" compounds that show potential for the desired activity. |

| 3. Filtering & Refinement | ADMET Prediction & Advanced Docking | Assessing drug-like properties (Absorption, Distribution, Metabolism, Excretion, Toxicity) and performing more rigorous docking calculations. nih.govmdpi.com | A shortlist of lead candidates with favorable predicted biological and pharmacokinetic profiles. |

| 4. Stability Analysis | Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the ligand-target complex to confirm the stability of the interaction over time. nih.govmdpi.com | Confirmation of stable binding modes and key intermolecular interactions for the most promising leads. |

| 5. Synthesis & Experimental Validation | Chemical Synthesis & In Vitro/In Vivo Assays | Synthesizing the top-ranked compounds and testing their actual biological activity. nih.govmdpi.com | Experimental confirmation of the computationally predicted activity. |

Applications in Advanced Polymer Science and Materials Chemistry Utilizing 2,6 Diacetoxytoluene Analogues

Design and Synthesis of Monomers Based on 2,6-Substituted Aromatic Scaffolds

The creation of novel polymers begins with the rational design and synthesis of monomeric building blocks. For 2,6-substituted aromatic scaffolds, the synthetic strategy focuses on introducing polymerizable functionalities while leveraging the inherent rigidity and stability of the central aromatic ring. The nature and position of these functional groups dictate the type of polymerization that can be employed and the final properties of the polymer.

Acetoxy and related acetoacetate (B1235776) functional groups are valuable in monomer synthesis for several reasons. They can serve as protected hydroxyl groups, which can be deprotected post-polymerization to introduce polarity and sites for further functionalization. Alternatively, the carbonyl group in acetoacetate moieties can participate in crosslinking reactions, enhancing the durability of the final material. google.com

The synthesis of such monomers often involves standard esterification reactions. For instance, a precursor like 2,6-dihydroxytoluene could be reacted with acetyl chloride or acetic anhydride (B1165640) to yield 2,6-diacetoxytoluene. To make this molecule a polymerizable monomer, other reactive groups must be present on the aromatic scaffold. For example, vinyl or allyl groups could be introduced to the methyl position or the aromatic ring itself to prepare the scaffold for free radical or metathesis polymerization. Acetoacetate-functional monomers such as acetoacetoxyethyl methacrylate (B99206) (AAEM) are used to create self-crosslinking emulsion copolymers, which can be cured through "oxidative curing" mechanisms or by adding linking agents like diamines. google.com

Functional aromatic bis-monomers, which contain two polymerizable groups, are essential for producing linear high-performance polymers via step-growth polymerization. A common strategy involves using a central 2,6-disubstituted aromatic core and attaching reactive groups at other positions. For example, aromatic dicarboxylic acids can be condensed with various diols to form polyesters. nih.gov An analogous approach could involve synthesizing a derivative of 2,6-diacetoxytoluene that also contains two carboxylic acid groups, making it a tetra-functional monomer suitable for creating cross-linked networks.

The synthesis of these bis-monomers can be complex, often requiring multiple steps and careful purification. For example, the synthesis of certain bisphenol derivatives involves a Friedel-Crafts acylation reaction followed by a condensation reaction to yield the final monomer. mdpi.com Similarly, creating bridged aromatic macrocycles, or cyclophanes, involves the intermolecular cyclocondensation of aromatic dicarboxylic acids with α,ω-dienediols. nih.gov These synthetic principles can be applied to 2,6-substituted toluene (B28343) scaffolds to create a diverse library of monomers for various polymerization techniques.

Polymerization Mechanisms and Kinetics for 2,6-Diacetoxytoluene-Derived Monomers

The choice of polymerization mechanism is dictated by the functional groups present on the monomer. Monomers derived from 2,6-diacetoxytoluene analogues can be designed to undergo various types of polymerization, including condensation, free-radical, and metathesis reactions, each yielding polymers with distinct structures and properties.

Condensation polymerization is a step-growth process where monomers react to form larger structural units while releasing smaller molecules such as water or methanol (B129727). This method is widely used to synthesize high-performance polymers like polyesters, polyamides, and poly(phenylene oxide). A classic example relevant to 2,6-substituted scaffolds is the oxidative coupling polymerization of 2,6-dimethylphenol (B121312) to produce poly(2,6-dimethyl-1,4-phenylene oxide) (PPO). mdpi.comresearchgate.net This reaction is typically catalyzed by a copper-amine complex in the presence of oxygen. mdpi.com

A monomer based on a 2,6-diacetoxytoluene scaffold, if functionalized with appropriate groups like hydroxyls or amines, could undergo similar condensation reactions. For instance, a diol derivative could be reacted with a diacid to form a polyester (B1180765). The kinetics of such reactions are critical for achieving high molecular weights, which requires high monomer purity and near-stoichiometric balance of the reacting functional groups. mdpi.com

Table 1: Comparison of Polymerization Mechanisms for Aromatic Monomers

| Polymerization Type | Monomer Functional Groups | Key Characteristics | Typical Catalysts/Initiators |

| Condensation Polymerization | Diols, Diacids, Diamines, Dihalides | Step-growth mechanism; small molecule byproduct; requires high conversion for high MW. mdpi.com | Copper-amine complexes (for oxidative coupling), acid/base catalysts. mdpi.com |

| Free Radical Copolymerization | Vinyl, Acrylate, Methacrylate, Styrenic | Chain-growth mechanism; sensitive to inhibitors; allows for copolymerization to tune properties. mdpi.com | AIBN, Benzoyl Peroxide. mdpi.com |

| ADMET Polymerization | α,ω-Dienes (non-conjugated) | Step-growth metathesis; produces volatile ethylene (B1197577) byproduct; tolerant to many functional groups. researchgate.netmdpi.com | Grubbs-type Ruthenium catalysts, Schrock-type Molybdenum catalysts. mdpi.combohrium.com |

Free radical polymerization is a chain-growth process initiated by a free radical species. It is a versatile method for polymerizing monomers containing double bonds, such as styrenes, acrylates, and methacrylates. mdpi.com An analogue of 2,6-diacetoxytoluene bearing a vinyl group (e.g., 2,6-diacetoxystyrene) could be homopolymerized or, more commonly, copolymerized with other vinyl monomers.

Copolymerization is a powerful tool for tailoring polymer properties. For example, copolymerizing an aromatic monomer like dibenzofulvene with methacrylates can improve the solubility of the resulting polymer compared to the homopolymer. mdpi.com The reactivity ratios of the comonomers determine the final composition and sequence distribution in the polymer chain. In many systems involving bulky aromatic monomers, the arrangement of monomers in the copolymer chains is random. researchgate.net The incorporation of the rigid aromatic unit from a 2,6-diacetoxytoluene derivative would be expected to increase the glass transition temperature (Tg) and thermal stability of the resulting copolymer.

Acyclic Diene Metathesis (ADMET) is a step-growth polycondensation that utilizes olefin metathesis to form carbon-carbon double bonds. researchgate.net This method is particularly useful for polymerizing non-conjugated α,ω-dienes, with the liberation of a small volatile olefin, typically ethylene, driving the reaction toward high molecular weight polymer formation. mdpi.com ADMET is known for its exceptional tolerance to a wide variety of functional groups, including esters, ethers, and amides, making it a powerful tool for creating precisely defined polymer architectures. researchgate.net

A monomer derived from 2,6-diacetoxytoluene could be designed for ADMET polymerization by introducing two terminal, non-conjugated diene chains to the aromatic scaffold. The polymerization, typically catalyzed by ruthenium-carbene catalysts (e.g., Grubbs catalysts), would proceed under mild conditions. mdpi.combohrium.com This approach allows for the synthesis of linear polymers where the 2,6-diacetoxytoluene unit is placed at regular intervals along the polymer backbone, offering precise control over the material's structure and properties. researchgate.net The resulting unsaturated polymers could be subsequently hydrogenated to yield saturated, stable materials. mdpi.com

Development of Functional Polymers and Materials with Tailored Properties from 2,6-Diacetoxytoluene Precursors

The strategic functionalization of aromatic compounds is a cornerstone of modern materials science, enabling the development of polymers with precisely controlled properties. 2,6-Diacetoxytoluene, and its hydrolyzed analogue 2,6-dihydroxytoluene, represent versatile precursors for a variety of advanced polymeric materials. The ortho and para positioning of the hydroxyl or acetoxy groups on the toluene ring influences the geometry and reactivity of the monomer, which in turn dictates the architecture and performance of the resulting polymer. This section explores the application of these precursors in the synthesis of microporous polymers for gas sorption, molecularly imprinted polymers for selective binding, and dynamic self-healing polymer networks.

Synthesis of Microporous Polymers and Investigation of Gas Sorption Characteristics

Microporous organic polymers (MOPs) are a class of materials characterized by a high free volume and large surface area, making them excellent candidates for gas storage and separation applications. The synthesis of MOPs often involves the use of rigid, contorted monomers that cannot pack efficiently in the solid state, thus creating intrinsic microporosity.

While direct polymerization of 2,6-diacetoxytoluene into microporous polymers is not extensively documented, its derivatives, particularly those derived from 2,6-diaminotoluene, have been utilized in the synthesis of polymers with notable gas transport properties. For instance, polyimides derived from 2,6-toluene diisocyanate, which is synthesized from 2,6-diaminotoluene, have been investigated for membrane-based gas separation. The kinked geometry of the 2,6-substituted toluene unit disrupts chain packing, leading to an increase in fractional free volume and enhanced gas permeability.

The general strategy for creating microporous polymers from precursors like 2,6-dihydroxytoluene would involve polycondensation reactions with complementary multifunctional monomers. For example, the reaction of 2,6-dihydroxytoluene with a rigid, planar comonomer like decafluorobiphenyl (B1670000) via a nucleophilic aromatic substitution reaction could yield a polymer with a contorted backbone, leading to intrinsic microporosity.

The gas sorption characteristics of such polymers are typically evaluated by measuring their uptake of gases like hydrogen, methane, and carbon dioxide at various pressures and temperatures. The performance of these materials is dictated by factors such as surface area, pore size distribution, and the chemical nature of the polymer surface. The presence of polar hydroxyl groups (in polymers derived from 2,6-dihydroxytoluene) can enhance the affinity for polarizable gases like carbon dioxide, which is advantageous for carbon capture applications.

Table 1: Gas Permeability in a Polyimide Membrane Derived from 2,4-Toluene Diisocyanate-based Macroinitiators at 20 °C nih.gov

| Gas | Permeability (Barrer) | Diffusion Coefficient (cm²/s x 10⁸) | Solubility Coefficient (cm³(STP)/cm³·atm x 10²) |

|---|---|---|---|

| He | 14.6 | 158 | 9.2 |

| H₂ | 22.1 | 152 | 14.5 |

| N₂ | 0.58 | 0.82 | 71.1 |

| CH₄ | 0.65 | 0.54 | 120.4 |

| CO₂ | 4.2 | 1.1 | 381.8 |

| NH₃ | 1110 | 18.5 | 6000 |

| H₂S | 1390 | 16.2 | 8580 |

Creation of Molecularly Imprinted Polymers (MIPs) for Selective Binding

Molecularly imprinted polymers (MIPs) are synthetic receptors with recognition sites that are complementary in shape, size, and functionality to a template molecule. This is achieved by polymerizing functional and cross-linking monomers in the presence of the template molecule. Subsequent removal of the template leaves behind cavities that can selectively rebind the target molecule.

Toluene and its derivatives have been successfully used as templates in the synthesis of MIPs, demonstrating the feasibility of creating recognition sites for this class of aromatic compounds. For instance, a toluene-imprinted polymer has been prepared using a precipitation polymerization technique with 4-vinyl pyridine (B92270) as the functional monomer and toluene serving as both the template and the porogen. researchgate.net The resulting MIP exhibited high retention selectivity for toluene vapor compared to structurally similar molecules like benzene (B151609) and p-xylene. researchgate.net

The synthesis of MIPs using 2,6-diacetoxytoluene or 2,6-dihydroxytoluene as a template would follow a similar principle. The choice of functional monomer is crucial and would be guided by the nature of the interactions with the template. For 2,6-dihydroxytoluene, monomers capable of forming hydrogen bonds, such as methacrylic acid or 4-vinyl pyridine, would be suitable. For 2,6-diacetoxytoluene, monomers that can engage in dipole-dipole or hydrophobic interactions would be more appropriate.

The performance of these MIPs in selective binding can be quantified by parameters such as the imprinting factor and the selectivity factor. The imprinting factor is the ratio of the binding capacity of the MIP to that of a non-imprinted polymer (NIP) synthesized under identical conditions but without the template. The selectivity factor compares the binding of the template molecule to that of other competing molecules.

Table 2: Selectivity of a Toluene-Imprinted Polymer researchgate.net

| Analyte | Retention Factor (k) | Imprinting Factor (α) | Selectivity Factor (β) |

|---|---|---|---|

| Toluene | 68.42 | 7.049 | - |

| Benzene | 14.19 | - | 4.821 |

| p-Xylene | 12.74 | - | 5.370 |

Exploration of Self-Healing Polymers and Dynamic Polymer Networks